molecular formula C22H29N5O4 B2588943 Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate CAS No. 1421533-14-3

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

Cat. No. B2588943
M. Wt: 427.505
InChI Key: HSYLMNJVGMMVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . These types of compounds are often used in the development of drugs due to their versatility .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction can be carried out in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can form four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to its low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Research demonstrates innovative synthesis methods for creating new pyrazolo[3,4-b]pyridine products through condensation processes. These methodologies offer pathways to N-fused heterocycles with potential for further chemical and pharmacological exploration (Ghaedi et al., 2015).

Anticancer Agents

  • Some derivatives have been evaluated as promising anticancer agents, indicating the therapeutic potential of compounds with similar structures. This evaluation includes synthesis and bioactivity assessment, suggesting a potential role in developing new cancer treatments (Rehman et al., 2018).

Antibacterial Activity

  • The synthesis and assessment of certain oxadiazole and pyridine derivatives have shown significant antibacterial activity, underscoring the potential of such compounds in antimicrobial research (Singh & Kumar, 2015).

Mycobacterium Tuberculosis Inhibitors

  • A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and shown to inhibit Mycobacterium tuberculosis, illustrating the role of such compounds in combating tuberculosis (Jeankumar et al., 2013).

Chemosensors

  • Newly synthesized compounds have been utilized as colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+, demonstrating their utility in analytical chemistry and environmental monitoring (Aysha et al., 2021).

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . Therefore, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

ethyl 1-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-3-30-22(29)18-7-5-11-27(14-18)21(28)17-6-4-10-26(13-17)19-9-8-16(12-23-19)20-24-15(2)25-31-20/h8-9,12,17-18H,3-7,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYLMNJVGMMVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)piperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.